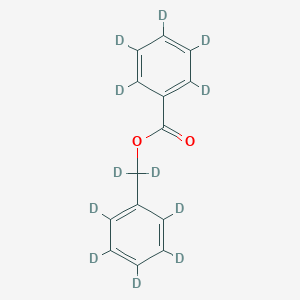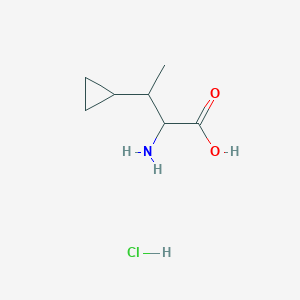
Benzyl benzoate-D12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl benzoate-D12: is a deuterated form of benzyl benzoate, where the hydrogen atoms are replaced with deuterium. This compound is represented by the formula C14D12O2 . Benzyl benzoate itself is an organic compound used in various applications, including as a medication for treating scabies and lice, and as an insect repellent . The deuterated version, this compound, is often used in scientific research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl benzoate-D12 can be synthesized through the esterification of deuterated benzyl alcohol (C6D5CD2OH) with deuterated benzoic acid (C6D5COOD). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of deuterated benzyl alcohol with deuterated benzoic acid in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl benzoate-D12 can undergo oxidation reactions to form benzoic acid and benzaldehyde.
Reduction: It can be reduced to benzyl alcohol and benzoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Benzoic acid and benzaldehyde.
Reduction: Benzyl alcohol and benzoic acid.
Substitution: Benzyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl benzoate-D12 is used as a solvent and reagent in organic synthesis. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of benzyl benzoate in living organisms. The deuterated form allows for precise tracking and analysis .
Medicine: this compound is used in the development of new medications and treatments. Its unique properties make it valuable in studying drug interactions and efficacy .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a plasticizer in polymers. Its stability and non-toxicity make it suitable for various applications .
Mecanismo De Acción
Benzyl benzoate-D12 exerts its effects by disrupting the nervous system of parasites, leading to their death. The exact mechanism involves the compound being absorbed by the parasites and interfering with their neural transmission. This results in paralysis and eventual death of the parasites . The molecular targets include the nervous system pathways of the parasites, although the precise molecular interactions are still under investigation .
Comparación Con Compuestos Similares
Benzyl benzoate: The non-deuterated form, used widely in medicine and industry.
Benzyl alcohol: A precursor in the synthesis of benzyl benzoate.
Benzoic acid: Another precursor in the synthesis of benzyl benzoate.
Uniqueness: Benzyl benzoate-D12 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterated form is more stable and allows for precise tracking in metabolic studies. It also offers unique insights in NMR spectroscopy due to the different magnetic properties of deuterium compared to hydrogen .
Propiedades
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFRYSPDFLNCH-USINEXLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)


![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)






![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)



